molecular formula C12H19BClNO2 B1439222 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 850567-51-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B1439222
CAS No.: 850567-51-0
M. Wt: 255.55 g/mol
InChI Key: JKYHLNAXOSAGCE-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester group, which is highly reactive and useful for forming carbon-carbon bonds. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various chemical applications.

Mechanism of Action

Target of Action

Similar compounds are often used in the borylation of organic compounds .

Mode of Action

The compound, also known as 3-Aminophenylboronic acid, pinacol ester, HCl, interacts with its targets through a process called borylation. Borylation is a chemical reaction that involves the addition of a boron atom to an organic compound . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Biochemical Pathways

The compound is involved in the borylation pathway, where it adds a boron atom to organic compounds. This process can lead to the formation of new compounds with different properties. For example, it can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

The result of the action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is the formation of new compounds through the process of borylation. This can lead to the creation of new compounds with different properties, which can be used in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 3-aminophenylboronic acid, is reacted with pinacol in the presence of a dehydrating agent such as toluene to form the boronic ester.

    Hydrochloride Salt Formation: The resulting boronic ester is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions

    Temperature: The reaction is usually carried out at room temperature to 80°C.

    Solvent: Common solvents include toluene and ethanol.

    Catalysts: No specific catalysts are required for these reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Substitution Reactions: The amino group can undergo various substitution reactions, including acylation and alkylation.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are used to deprotonate the boronic ester.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are typical solvents.

Major Products

    Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving this compound are biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the development of organic electronic materials, such as OLEDs and conductive polymers.

Biology and Medicine

    Drug Development: Employed in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.

Industry

    Polymer Chemistry: Applied in the synthesis of polymers with specific properties for industrial applications.

    Catalysis: Acts as a ligand in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride offers unique advantages due to its amino group, which can engage in additional chemical reactions and interactions. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group compatibility.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9;/h5-8H,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYHLNAXOSAGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657273
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-51-0
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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